

Preclinical Research on R-7050: A Technical Guide

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Compound of Interest

Compound Name: R-7050

Cat. No.: B1678725

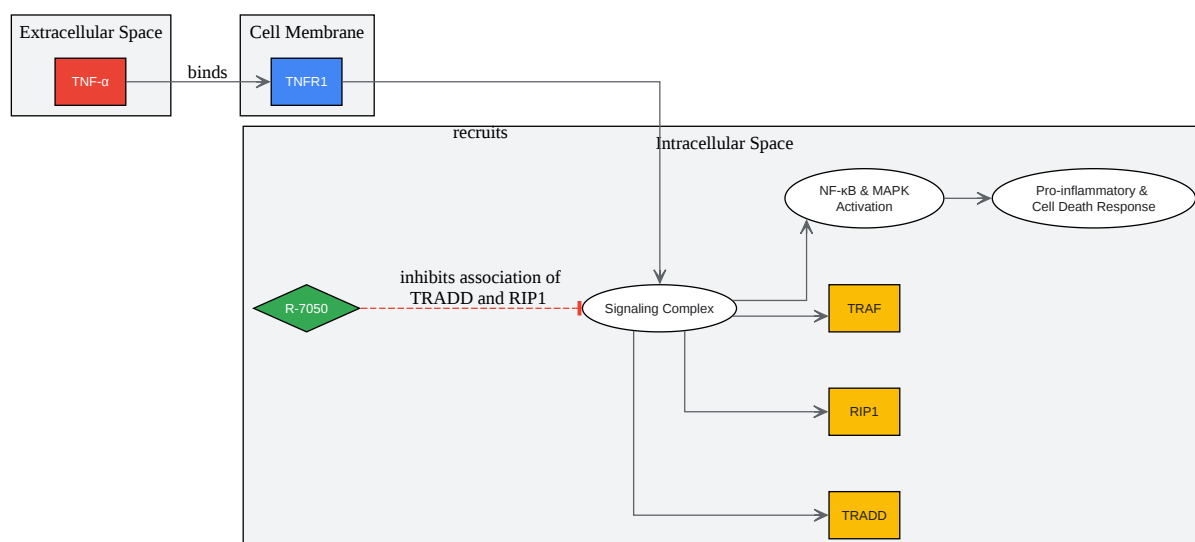
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Introduction

R-7050 is an experimental, cell-permeable triazoloquinoxaline compound that functions as a tumor necrosis factor receptor (TNFR) antagonist.[1][2] It has demonstrated anti-inflammatory effects and is utilized in pharmacological research investigating inflammatory processes mediated by TNF- α signaling.[2] Preclinical studies have highlighted its potential therapeutic utility, particularly in the context of neurovascular injury following intracerebral hemorrhage (ICH).[1][3] This technical guide provides an in-depth overview of the preclinical research on **R-7050**, focusing on its mechanism of action, key in vivo and in vitro findings, and detailed experimental protocols.

Mechanism of Action

R-7050 selectively inhibits TNF- α induced cellular signaling. It functions as an inhibitor of TNF- α receptor 1 (TNFR1) signaling by blocking the association of TNFR1 with downstream adaptor proteins, specifically TNF receptor type 1-associated DEATH domain protein (TRADD) and Receptor-interacting serine/threonine-protein kinase 1 (RIP1). This interference with the formation of the TNFR1 signaling complex effectively inhibits the activation of downstream pathways, including the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling cascades. The beneficial effects of **R-7050** in the context of ICH are believed to be downstream of clot formation and resolution.



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Figure 1: R-7050 Mechanism of Action.

In Vivo Studies: Intracerebral Hemorrhage Model

Preclinical evaluation of **R-7050** has been conducted in a murine model of intracerebral hemorrhage (ICH). These studies aimed to assess the neuroprotective effects of the compound.

Experimental Protocol

- Animal Model: The studies utilized a murine model of ICH. Animal procedures were reviewed and approved by the Committee on Animal Use for Research.
- Induction of ICH: A standardized procedure for inducing ICH was followed.
- Drug Administration: **R-7050** was administered at doses of 6 mg/kg and 12 mg/kg at 0.5 hours or 2 hours post-ICH induction. A placebo-treated group served as a control.
- Outcome Measures:
 - Neurovascular Injury Assessment:
 - Blood-Brain Barrier (BBB) Integrity: Evans blue extravasation was used as a quantitative measure of BBB permeability.
 - Edema Development: Brain water content was likely measured to assess edema, although the specific technique is not detailed in the provided text.
 - Neurological Deficit Scoring: A neurological deficit score was used to evaluate functional outcomes over a period of three days post-ICH.
 - Hematoma Volume: The volume of the hematoma was measured to determine if the therapeutic effects of **R-7050** were related to a reduction in clot size.

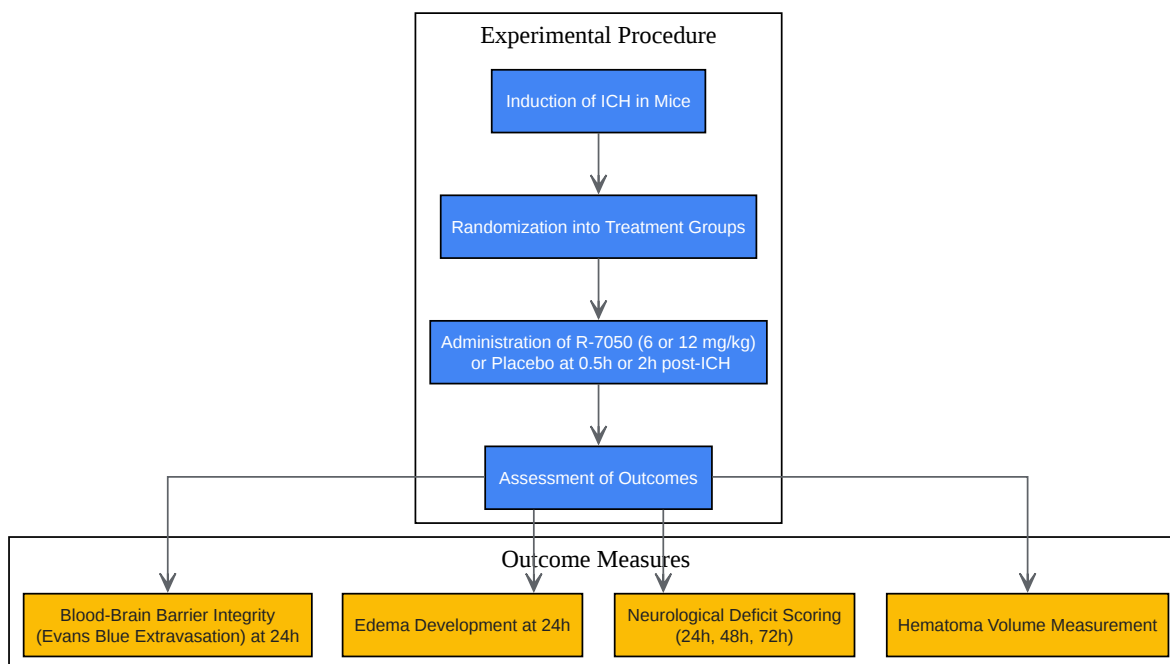
Results

The in vivo studies demonstrated a significant neuroprotective effect of **R-7050** following ICH in mice.

Parameter	ICH + Placebo	ICH + R-7050 (6 mg/kg at 0.5h)	ICH + R-7050 (6 mg/kg at 2h)	Sham	p-value
Evans Blue Extravasation (µg/g brain tissue)	47.2 ± 5.8	28.7 ± 5.9	30.3 ± 1.9	12.2 ± 1.5	p<0.01 vs sham; p<0.05 and p<0.01 vs ICH
Neurological Deficit	No significant improvement	Intermediate protective effect	Intermediate protective effect	Not applicable	p<0.01 vs ICH; p<0.05 vs sham
Neurological Deficit (at 72h)	Persisting deficits	Complete reduction	Complete reduction	No deficits	p<0.05 vs ICH

Table 1: Summary of In Vivo Efficacy of **R-7050** in a Murine ICH Model.

R-7050 administration up to 2 hours post-injury significantly reduced blood-brain barrier disruption and attenuated edema development at 24 hours post-ICH. Furthermore, neurological outcomes were improved over the first three days after injury, with a complete reduction in neurological deficits observed by 72 hours. Importantly, **R-7050** did not reduce hematoma volume, indicating that its protective effects are independent of clot resolution.



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Figure 2: In Vivo ICH Experimental Workflow.

In Vitro Studies

While the provided search results focus heavily on the in vivo effects of **R-7050**, one study alludes to its in vitro activity in alleviating TNF- α -increased endothelial permeability in bEnd.3 cells.

Experimental Protocol (Hypothetical based on available information)

- Cell Line: bEnd.3 cells (a murine brain endothelioma cell line commonly used for in vitro BBB models).

- Treatment:
 - Confluent bEnd.3 cells would be pre-treated with a vehicle or **R-7050** (e.g., 5 μ M) for 30 minutes.
 - Following pre-treatment, cells would be incubated with TNF- α (e.g., 50 ng/mL) for 24 hours to induce endothelial permeability. A control group without TNF- α would also be included.
- Outcome Measures:
 - Transendothelial Electrical Resistance (TEER): A measure of the integrity of the endothelial cell monolayer.
 - Permeability to Dextran-FITC: A quantitative assessment of the passage of fluorescently labeled dextran across the cell monolayer.

Expected Results

Based on the in vivo data, it is expected that **R-7050** would mitigate the TNF- α -induced decrease in TEER and the increase in permeability to dextran-FITC in bEnd.3 cells, demonstrating a direct protective effect on the endothelial barrier.

Summary and Future Directions

The preclinical data for **R-7050** strongly suggest its potential as a therapeutic agent for conditions involving neuro-inflammation and neurovascular injury, such as intracerebral hemorrhage. Its mechanism of action, involving the inhibition of the TNFR1 signaling complex, is well-defined. The in vivo efficacy in a relevant animal model, demonstrating reduced BBB permeability, decreased edema, and improved neurological function, is promising.

Further in-depth in vitro studies would be beneficial to fully elucidate the cellular and molecular mechanisms underlying the protective effects of **R-7050** on different cell types within the neurovascular unit (e.g., astrocytes, microglia, neurons). Additionally, pharmacokinetic and toxicological studies will be crucial for its translation into a clinical setting. The existing body of preclinical research provides a solid foundation for the continued development of **R-7050** as a novel therapeutic strategy.

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